Suptopin-2

Cell Cycle Checkpoint Topoisomerase II Chromatid Decatenation

Researchers studying the chromatid decatenation checkpoint often face off-target effects or lack of direct visualization tools. Suptopin-2 is a cell-permeable, intrinsically fluorescent topoisomerase II inhibitor that directly addresses these limitations. - Uniquely induces Crm1-independent nuclear accumulation of cyclin B1, a phenotype not shared by caffeine, suptopin-1, or suptopin-3. - Enables live-cell target engagement and cellular localization studies without additional labeling, streamlining workflows. - Provides graded checkpoint modulation with intermediate potency (10-fold increase in mitotic cells), reducing pleiotropic effects.

Molecular Formula C17H16O7
Molecular Weight 332.3 g/mol
CAS No. 331852-66-5
Cat. No. B1417395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuptopin-2
CAS331852-66-5
Synonymssuptopin 2
suptopin-2
Molecular FormulaC17H16O7
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O
InChIInChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+
InChIKeyNCXJIWTVFHYSKF-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suptopin-2: Fluorescent Topoisomerase II Inhibition Suppressor


Suptopin-2 (CAS 331852-66-5) is a small molecule suppressor of topoisomerase II inhibition, identified from a cell-based chemical genetic modifier screen [1]. Belonging to the suptopin class of compounds, Suptopin-2 is characterized by its ability to reverse ICRF-193-induced G2-phase cell cycle arrest, a hallmark of the chromatid decatenation checkpoint [1]. With a molecular formula of C17H16O7 and a molecular weight of 332.30 g/mol, Suptopin-2 is a cell-permeable compound supplied as a solid with HPLC purity ≥98% . Unlike many tool compounds, Suptopin-2 possesses intrinsic fluorescence, offering a distinct advantage for target identification and cellular localization studies without the need for additional labeling . Its effective concentration is in the low micromolar range, making it a practical tool for dissecting topoisomerase II-dependent cellular processes [1].

Fluorescence Cell-permeable fluorescent probe for live-cell studies
Checkpoint Reverses ICRF-193-induced G2 arrest
Concentration Effective at low micromolar range

Suptopin-2 Procurement: Why Substitution Fails


Substituting Suptopin-2 with other known suppressors of the ICRF-193-induced G2 arrest, such as caffeine, suptopin-1, or suptopin-3, is scientifically unsound due to profound differences in their phenotypic effects, selectivity profiles, and mechanisms of action [1]. While all three suptopins and caffeine can bypass the chromatid decatenation checkpoint, they exhibit divergent impacts on microtubule stability, mitotic spindle organization, and nucleocytoplasmic transport [1]. For instance, Suptopin-2 uniquely induces nuclear accumulation of cyclin B1, a phenotype not shared by caffeine, suptopin-1, or suptopin-3, and does so via a Crm1-independent mechanism distinct from the canonical nuclear export inhibitor leptomycin B [1]. Furthermore, Suptopin-2 is the only member of this class with inherent fluorescence, a property that directly enables target identification workflows that are impractical with non-fluorescent analogs . Therefore, experimental outcomes are critically dependent on the specific compound selected; generic substitution will lead to divergent and potentially misleading biological results.

Intrinsic fluorescence enables label-free detection
Non-fluorescent analogs (caffeine, suptopin-1, -3) require chemical tagging
Induces Crm1-independent nuclear cyclin B1 accumulation
Other suppressors and leptomycin B do not share this mechanism
Mitotic spindle disorganization without interphase MT disruption
Suptopin-1 destabilizes interphase microtubules, confounding assays

Suptopin-2 Comparative Performance Data


Checkpoint Bypass Potency vs. Caffeine and Suptopin-3

In a dual-parameter flow cytometry assay using the TG-3 mAb to identify mitotic cells, Suptopin-2, caffeine, and suptopin-3 all bypassed the ICRF-193-induced G2 arrest, but with distinct potencies. Suptopin-2 demonstrated a 10-fold increase in TG-3 positive, 4N DNA cells, whereas caffeine showed a 15-fold increase and suptopin-3 showed a 6-fold increase, all relative to DMSO-treated controls in the presence of ICRF-193 [1]. This positions Suptopin-2 as an intermediate-strength suppressor with a distinct pharmacological profile.

Checkpoint Bypass
Head-to-head
Suptopin-2: 10-fold increase Caffeine: 15-fold Suptopin-3: 6-fold
Intermediate potency allows graded checkpoint modulation
A549 cells, TG-3 mitotic marker
Cell Cycle Checkpoint Topoisomerase II Chromatid Decatenation

Nuclear Cyclin B1 Accumulation via Crm1-Independent Mechanism

In immunofluorescence studies, Suptopin-2 is the sole compound among the suptopin class and caffeine that induces pronounced nuclear accumulation of cyclin B1 in the absence of ICRF-193 [1]. Suptopin-1, suptopin-3, and caffeine had no visible effect on cyclin B1 localization under identical conditions [1]. Unlike leptomycin B, a canonical Crm1 inhibitor, Suptopin-2 does not affect the nuclear export of a Rev-GFP reporter, indicating its effect on cyclin B1 localization is Crm1-independent [1].

Cyclin B1 Accumulation
Head-to-head
Suptopin-2: Strong nuclear accumulation (Crm1-indep.) Others: No effect
Unique phenotype for Crm1-independent nuclear transport studies
Immunofluorescence, 25 µM, 4–20 hr
Nucleocytoplasmic Transport Cyclin B1 Crm1-Independent Mechanism

Intrinsic Fluorescence for Label-Free Target Identification

Suptopin-2 exhibits intrinsic fluorescence, a property absent in suptopin-1, suptopin-3, and caffeine [1]. This inherent property eliminates the need for chemical conjugation with external fluorophores, preserving the native biological activity and physicochemical properties of the molecule. This feature was noted in the original characterization as a distinct advantage for identifying molecular targets via biochemical methods [1] and is a key differentiator in vendor specifications .

Intrinsic Fluorescence
Class-level
Suptopin-2: Present (intrinsic) Suptopin-1, -3, caffeine: Absent
Supports label-free target ID and localization
Eliminates need for fluorophore conjugation
Chemical Biology Target Identification Fluorescence Microscopy

Mitotic Spindle Disorganization Without Interphase Toxicity

Immunofluorescence analysis of A549 cells reveals that Suptopin-2, unlike suptopin-1, does not destabilize interphase microtubules [1]. However, in mitotic cells, Suptopin-2 causes a disorganized mitotic spindle with an apparent absence of cells in telophase, a phenotype distinct from suptopin-1, which causes aberrant spindles with hypercondensed chromosomes, and suptopin-3, which has no observable effect [1].

Mitotic Spindle Effect
Head-to-head
Interphase: No effect; Mitotic: Disorganized spindle, lack of telophase Suptopin-1: Destabilizes interphase MTs Suptopin-3: No effect
Specific mitotic defect for spindle assembly studies
α-tubulin IF, A549 cells
Cytoskeleton Microtubule Dynamics Mitotic Spindle

Bifunctional Activity: Mitotic Arrest and Checkpoint Suppression

Flow cytometry analysis demonstrates a bifunctional effect for Suptopin-2 on the cell cycle. In the absence of ICRF-193, Suptopin-2 alone causes a significant (approximately 6-fold) increase in mitotic cells, indicating an intrinsic ability to arrest cells in mitosis [1]. This contrasts with caffeine and suptopin-3, which have no effect under the same conditions [1]. In the presence of ICRF-193, Suptopin-2 then acts as a suppressor, increasing mitotic cells 10-fold as previously described [1].

Bifunctional Activity
Head-to-head
Without ICRF-193: ~6-fold mitotic cells With ICRF-193: 10-fold checkpoint suppression Caffeine, Suptopin-3: No mitotic arrest alone
Dual activity enables mitotic arrest/checkpoint crosstalk studies
Flow cytometry, TG-3/PI
Cell Cycle Analysis Mitotic Index Checkpoint Bypass

Optimal Applications in Checkpoint and Cell Cycle Research


Fluorescent Probe for Decatenation Checkpoint Dissection

Researchers can leverage Suptopin-2 as a selective suppressor of the ICRF-193-induced G2 arrest [1]. Its intermediate potency (10-fold increase in mitotic cells) compared to caffeine (15-fold) and suptopin-3 (6-fold) allows for graded checkpoint modulation [1]. Critically, its intrinsic fluorescence enables direct visualization of compound distribution and potential target engagement in live cells, a workflow unattainable with non-fluorescent suppressors like caffeine [1]. This dual functionality simplifies the integration of biochemical and cell biological analyses, making Suptopin-2 the reagent of choice for laboratories seeking to minimize technical variability and maximize mechanistic insight into the decatenation checkpoint.

Crm1-Independent Nuclear Transport Mechanism Studies

Suptopin-2 is the only known small molecule from its class that induces nuclear accumulation of cyclin B1 independently of Crm1 inhibition [1]. This unique property, distinct from the canonical nuclear export inhibitor leptomycin B [1], makes Suptopin-2 an essential tool for dissecting alternative, Crm1-independent nuclear export pathways. Experiments using Suptopin-2 can reveal novel regulatory mechanisms controlling the subcellular localization of cyclin B1 and potentially other cargo, which are masked by broader Crm1 inhibitors. This application is particularly valuable for studies aiming to understand the spatial regulation of cell cycle proteins and the specificity of nuclear transport machinery.

Topoisomerase II Role in Mitotic Spindle Assembly

Given its specific effect of causing a disorganized mitotic spindle and a telophase block without disrupting interphase microtubules [1], Suptopin-2 is a precise tool for investigating the non-catalytic roles of topoisomerase II during mitosis. Unlike suptopin-1, which broadly destabilizes microtubules [1], Suptopin-2 offers a cleaner phenotypic readout focused on mitotic spindle function. This specificity reduces off-target cytoskeletal effects, enabling more definitive conclusions about the requirement for topoisomerase II activity in spindle assembly, chromosome segregation, and the metaphase-to-anaphase transition. Suptopin-2 should be prioritized over suptopin-1 for experiments where maintenance of the interphase cytoskeleton is required.

Label-Free Target Identification and Cellular Uptake

The intrinsic fluorescence of Suptopin-2 [1] directly facilitates a range of applications that are cumbersome with non-fluorescent analogs. For target identification, Suptopin-2 can be used in fluorescence-based affinity pull-downs or cellular thermal shift assays (CETSA) without the need for chemical derivatization, which often alters compound activity [1]. For pharmacokinetic and cellular uptake studies, its fluorescence enables straightforward quantification of intracellular accumulation by flow cytometry or microscopy, streamlining the correlation of exposure with biological effect. This inherent property provides a significant practical advantage, reducing the time and cost associated with developing and validating labeled probe analogs.

Application
Selection Property
Validation Focus
Decatenation checkpoint studies
Fluorescent, graded checkpoint suppressor
Confirm G2 arrest reversal efficiency
Nuclear transport mechanism studies
Crm1-independent cyclin B1 accumulation
Validate Crm1-independent nuclear import mechanism
Mitotic spindle assembly studies
Mitotic spindle disorganization, interphase MT intact
Assess telophase block and spindle integrity
Target identification and cellular uptake
Intrinsic fluorescence, no chemical tag required
Verify label-free cellular detection

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